molecular formula C20H25N5O B2774860 (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide CAS No. 1424622-16-1

(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2774860
CAS No.: 1424622-16-1
M. Wt: 351.454
InChI Key: VTZJHLVLOFUJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

The synthesis and transformations of compounds similar to "(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide" have been explored for generating polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyrazoles, and isoxazoles, demonstrating the compound's role as a versatile synthon for constructing complex heterocyclic frameworks (Pizzioli et al., 1998).

Antimicrobial Activity

Derivatives synthesized from such compounds have been evaluated for their antimicrobial properties. For instance, new heterocycles incorporating the antipyrine moiety derived from similar cyanoacetamide compounds have shown promising antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Antitumor and Antimicrobial Activities

The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities further underscores the relevance of compounds like "this compound" in therapeutic research. Such studies reveal the compound's utility in creating bioactive molecules that can inhibit the growth of cancer cells and microbes (Riyadh, 2011).

Material Science Applications

Furthermore, the synthesis of polymers from intermediates obtained from related cyanide compounds indicates the potential of "this compound" in material science. These polymers exhibit good heat stability and are derived from functionalized heterocycles, illustrating the compound's applicability beyond medicinal chemistry (MacDonald et al., 1974).

Properties

IUPAC Name

(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-9-16(15(2)25(14)19-7-5-4-6-8-19)10-17(11-21)20(26)23-18-12-22-24(3)13-18/h9-10,12-13,19H,4-8H2,1-3H3,(H,23,26)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZJHLVLOFUJSX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)NC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.